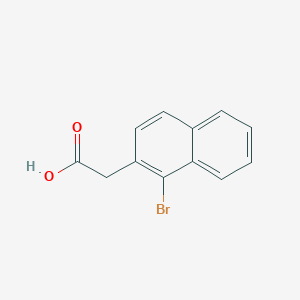
1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₂H₁₅Cl It is a derivative of tetrahydronaphthalene, featuring a chlorine atom and two methyl groups attached to the naphthalene ring
Mechanism of Action
Target of Action
The primary targets of 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene are currently unknown. This compound is a derivative of tetralin , which is a partially hydrogenated derivative of naphthalene . Tetralin is used as a hydrogen-donor solvent
Mode of Action
It is known that tetralin, the parent compound, acts as a hydrogen-donor solvent
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. As a derivative of tetralin, it might be involved in similar biochemical processes. Tetralin is used in coal liquefaction , suggesting that it might interact with biochemical pathways related to hydrogen transfer.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its structural similarity to tetralin, it might share some of its pharmacokinetic properties. Tetralin is a colorless liquid and is insoluble in water , which might affect its absorption and distribution.
Result of Action
As a derivative of tetralin, it might have similar effects, such as acting as a hydrogen-donor solvent . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action. For instance, tetralin has a boiling point of 206 to 208 °C , suggesting that high temperatures might influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the chlorination of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2,3,4-tetrahydronaphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution: Formation of 1-substituted-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene derivatives.
Oxidation: Formation of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene-1-one or corresponding carboxylic acids.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene derivatives.
Scientific Research Applications
1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the chlorine and methyl substitutions.
1-Chloro-2,3,4,5-tetrahydronaphthalene: A similar compound with chlorine substitution at a different position.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene: A compound with only methyl substitutions.
Uniqueness: 1-Chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
1082399-52-7 |
|---|---|
Molecular Formula |
C12H15Cl |
Molecular Weight |
194.7 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



